Cas no 2228044-94-6 ((2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine)
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine
- 2228044-94-6
- EN300-1774524
-
- Inchi: 1S/C12H17NO/c1-9(13)6-10-7-11-4-2-3-5-12(11)14-8-10/h2-5,9-10H,6-8,13H2,1H3/t9-,10?/m0/s1
- InChI Key: IJPHQXQHVBXTAZ-RGURZIINSA-N
- SMILES: O1C2C=CC=CC=2CC(C1)C[C@H](C)N
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1774524-1g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 1g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-5g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 5g |
$5429.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-10g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 10g |
$8049.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-0.05g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 0.05g |
$1573.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-0.1g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 0.1g |
$1648.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-0.25g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 0.25g |
$1723.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-0.5g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 0.5g |
$1797.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-1.0g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 1g |
$1872.0 | 2023-06-03 | ||
| Enamine | EN300-1774524-2.5g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 2.5g |
$3670.0 | 2023-09-20 | ||
| Enamine | EN300-1774524-5.0g |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine |
2228044-94-6 | 5g |
$5429.0 | 2023-06-03 |
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine
Compound CAS No 2228044-94-6: (2S)-1-(3,4-Dihydro-2H-1-Benzopyran-3-Yl)Propan-2-Amine
The compound with CAS No 2228044-94-6, commonly referred to as (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines and features a chiral center at the propanamine moiety, which is critical for its stereochemical properties and biological activity. The benzopyran ring system adds complexity to its structure, making it a subject of interest in both synthetic chemistry and pharmacology.
Recent studies have highlighted the importance of (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine in drug discovery, particularly in the development of chiral catalysts and enantioselective reactions. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals due to their specific interactions with biological targets. Researchers have also explored its role in asymmetric synthesis, where it serves as a building block for constructing complex molecular architectures.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzopyran derivative. Advanced techniques such as Stille coupling and Suzuki-Miyaura reactions have been employed to achieve high yields and purity. The stereochemistry at the propanamine center is carefully controlled during synthesis to ensure the desired (S)-configuration, which is crucial for its biological activity.
In terms of applications, (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-Yl)Propan-2-Amine has shown promise in the field of medicinal chemistry. It has been used as a ligand in metal-catalyzed reactions, demonstrating exceptional catalytic efficiency in enantioselective reductions and oxidations. Additionally, its ability to form stable complexes with metal ions makes it a valuable tool in organometallic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its potential as an inhibitor of key enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Furthermore, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.
The study of (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-Yl)Propan-2-Amine continues to be a focal point in academic research due to its versatile structure and wide-ranging applications. Its integration into various chemical processes underscores its importance in advancing modern chemistry and pharmacology.
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